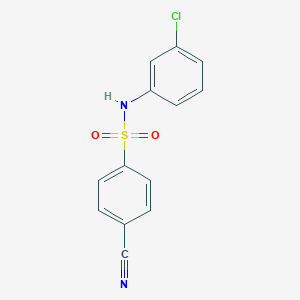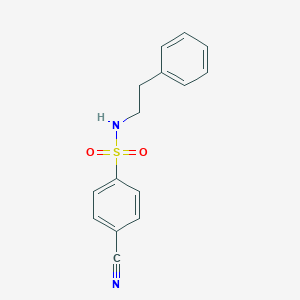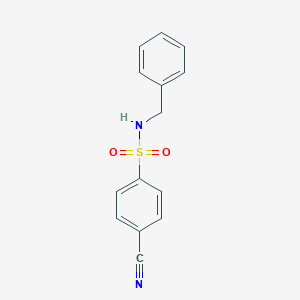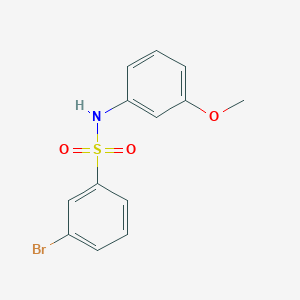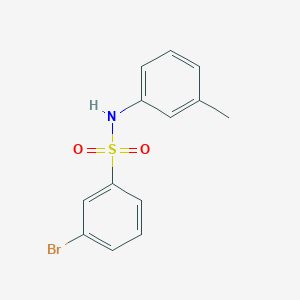
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole, also known as MMBP, is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been studied extensively for its potential applications in various fields of research, such as cancer therapy, inflammation, and neurological disorders. In cancer therapy, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurological disorders, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation, by blocking the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. At higher concentrations, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has been shown to induce apoptosis and block cell cycle progression in cancer cells. 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, there are also some limitations to using 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole in lab experiments, such as its limited solubility in water and some organic solvents, which can make it difficult to work with. Additionally, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be sensitive to light and air, which can affect its stability over time.
将来の方向性
There are several future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of research. For example, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could be studied for its potential applications in cardiovascular disease, diabetes, and autoimmune disorders. Additionally, new derivatives of 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could be synthesized and tested for their biological activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole is a promising compound that has been widely studied for its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole could lead to the development of new therapies for a range of diseases and disorders.
合成法
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with hydrazine hydrate to form the corresponding sulfonyl hydrazide. This is followed by the reaction of the sulfonyl hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, to form the pyrazole ring. The final step involves the removal of the sulfonyl group using a strong base, such as sodium hydroxide, to yield the final product, 1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole.
特性
製品名 |
1-(4-methoxy-3-methylbenzenesulfonyl)-1H-pyrazole |
|---|---|
分子式 |
C11H12N2O3S |
分子量 |
252.29 g/mol |
IUPAC名 |
1-(4-methoxy-3-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-9-8-10(4-5-11(9)16-2)17(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
InChIキー |
NAJGLWXGMVNIMI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



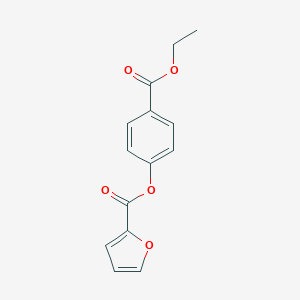
![1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine](/img/structure/B267677.png)
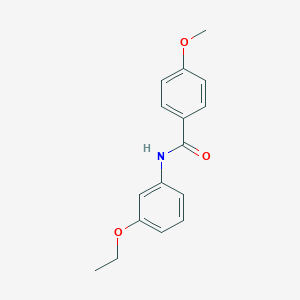
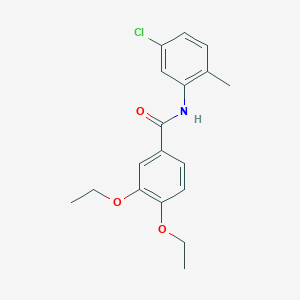
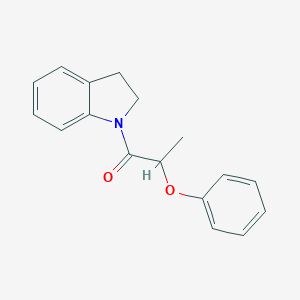
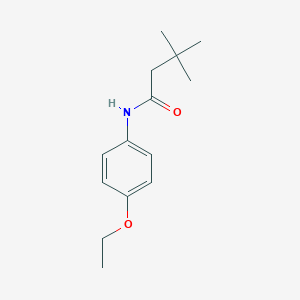

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)

